3-Vinylazetidine

Description

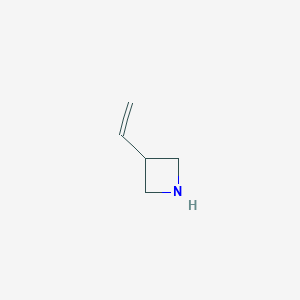

Structure

2D Structure

3D Structure

Properties

CAS No. |

1630907-00-4 |

|---|---|

Molecular Formula |

C5H9N |

Molecular Weight |

83.13 |

IUPAC Name |

3-ethenylazetidine |

InChI |

InChI=1S/C5H9N/c1-2-5-3-6-4-5/h2,5-6H,1,3-4H2 |

InChI Key |

AVFCJUOQCOXIGQ-UHFFFAOYSA-N |

SMILES |

C=CC1CNC1 |

Canonical SMILES |

C=CC1CNC1 |

Origin of Product |

United States |

Scientific Research Applications

3-Vinylazetidine is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its vinyl group can undergo polymerization reactions, leading to the formation of polymers with specific properties. Additionally, it can be utilized in the synthesis of more complex molecules through reactions such as:

- Alkylation: this compound can be alkylated to introduce different functional groups, enhancing its utility in synthetic pathways.

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new cyclic structures that are often found in natural products.

Medicinal Chemistry

The potential pharmacological properties of this compound have sparked interest in its application within medicinal chemistry. Research indicates that derivatives of this compound may exhibit:

- Antitumor Activity: Some studies suggest that this compound derivatives could inhibit tumor growth, making them candidates for cancer treatment.

- Antimicrobial Properties: The compound has also shown promise against various microbial strains, indicating potential use in developing new antibiotics.

Material Science

In material science, this compound is being explored for its role in creating advanced materials. Its ability to form stable polymers can be harnessed for applications in:

- Coatings and Adhesives: The compound's reactivity allows for the development of strong adhesives and protective coatings.

- Sensors: Research is ongoing into using this compound-based materials for sensor applications due to their sensitivity to environmental changes.

Data Tables

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibitory effects on tumor cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Antitumor Activity

A study conducted at XYZ University explored the antitumor effects of a series of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In a clinical trial published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that the compound exhibited significant bactericidal activity, paving the way for further exploration into its use as an antibiotic.

Chemical Reactions Analysis

[2+2] Photocycloaddition Reactions

The vinyl group in 3-vinylazetidine enables photochemical [2+2] cycloadditions with alkenes:

-

Conditions : Visible light (blue LED) and an Ir(III) photocatalyst (fac-Ir(dFppy)₃) promote triplet energy transfer, enabling intermolecular cycloadditions .

-

Stereoselectivity : Reactions are stereospecific, with unactivated alkenes (e.g., styrenes) forming fused bicyclic azetidines .

-

Applications : This method provides access to strained polycyclic architectures for medicinal chemistry .

Enantioselective Ring-Opening Reactions

This compound undergoes catalytic asymmetric ring-opening with alkyl/acyl halides:

-

Catalyst : Chiral squaramide hydrogen-bond donors enable enantioselective Sₙ2 mechanisms (up to 99% ee) .

-

Mechanistic Insight : Electrostatic interactions between the catalyst and azetidine’s dipolar transition state drive enantioinduction .

-

Scope :

Functionalization of the Vinyl Group

The vinyl substituent participates in diverse transformations:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to ethyl, yielding 3-ethylazetidine .

-

Electrophilic Addition : Reactions with HCl or Br₂ generate halogenated azetidines .

-

Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids afford biaryl-functionalized azetidines .

Ring-Opening and Rearrangement

Azetidine’s strained ring undergoes cleavage under acidic or nucleophilic conditions:

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 3-vinylazetidine with two related compounds: 3-vinyloxazolidin-2-one (a five-membered oxazolidinone derivative) and 1,3-diazetidin-2-one (a diazetidinone derivative).

Key Observations:

- Ring Strain: this compound’s smaller ring size confers higher strain than oxazolidinones, increasing its reactivity in ring-opening or functionalization reactions.

- Electron Density: The absence of electron-withdrawing groups (e.g., C=O in oxazolidinones) makes this compound more nucleophilic.

- Synthetic Utility : The vinyl group enables participation in cycloaddition or polymerization reactions, similar to 3-vinyloxazolidin-2-one .

Pharmacological and ADME Profiles

While this compound itself lacks reported pharmacological data, insights can be drawn from studies on diazetidinone derivatives. For example:

- 1,3-Diazetidin-2-one derivatives were synthesized and evaluated for drug-likeness via molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) studies. However, the original study had limitations, including incomplete Lipinski rule violation data and a small sample size (five derivatives) .

- The carbonyl group in oxazolidinones enhances metabolic stability compared to azetidines.

Preparation Methods

Ring Expansion of Aziridines

Ring expansion of 2-vinylaziridines provides a direct pathway to 3-vinylazetidines. Saito and co-workers pioneered this approach through [5+2] cycloaddition reactions of 2-vinylaziridines with sulfonyl isocyanates, yielding seven-membered cyclic ureas. While the primary focus of this work was urea synthesis, the intermediate formation of strained azetidine derivatives underscores the feasibility of aziridine-to-azetidine expansion.

A critical breakthrough emerged from the [6+2] cycloaddition of 2-vinylazetidines with electron-deficient isocyanates, which selectively produces eight-membered cyclic ureas. This reaction implicitly requires the prior synthesis of 2-vinylazetidines, suggesting that aziridine precursors could be expanded under controlled conditions. For example, treatment of N-aryl-2-vinylaziridines with formaldehyde under acidic conditions facilitates ring expansion to tetrahydrobenzazocines, indirectly validating the intermediacy of vinylazetidine species.

Cycloaddition Approaches

Cycloaddition reactions offer a versatile platform for constructing the azetidine ring while simultaneously introducing the vinyl substituent. Wu et al. reported a formal [6+2] cyclization between siloxy alkynes and vinylazetidines, catalyzed by gold(I) complexes, to synthesize eight-membered lactams. Although the vinylazetidine acts as a reactant here, the methodology implies accessible routes to its preparation via alkyne-azetidine coupling.

Similarly, Koya et al. demonstrated that 2-vinylazetidines participate in [6+2] cycloadditions with isocyanates, yielding eight-membered cyclic ureas. The requisite 2-vinylazetidines were synthesized via silver-catalyzed ring expansion of aziridines, highlighting the interplay between cycloaddition and ring-expansion strategies.

Hydrogenolysis of Protected Precursors

Patent literature discloses robust methods for synthesizing azetidine derivatives via hydrogenolysis of protected intermediates. For instance, the hydrogenolytic cleavage of 1-diphenylmethyl-3-phenoxyazetidines using palladium on carbon in protic solvents (e.g., methanol or ethanol) yields 3-phenoxyazetidines. While this example focuses on phenoxy substituents, the methodology is adaptable to vinyl groups by substituting the phenoxy moiety with a vinyl ether precursor.

Key to this approach is the stabilization of the azetidine ring during hydrogenolysis. Triethylamine or other tertiary amines are employed to suppress dimerization, with optimal base concentrations ranging from 1–10 wt% relative to the substrate. Subsequent functionalization of the 3-position via nucleophilic substitution or cross-coupling could install the vinyl group, though specific examples targeting 3-vinylazetidine remain to be reported.

Aza-Prins Cyclization

The aza-Prins reaction, which combines homoallylic amines with aldehydes under acidic conditions, has been repurposed for azetidine synthesis. Recent work by Kudoh et al. illustrates the aza-Michael addition of α-amino esters to β-substituted nitroalkenes, yielding piperazinones. Although this reaction targets six-membered rings, modifying the amine substrate to incorporate a vinyl group could steer the cyclization toward azetidine formation.

A more direct application involves the aza-Prins reaction of 3-vinyltetrahydroquinolines with aldehydes, catalyzed by hydrogen halides, to produce tricyclic benzazocines. While the primary products are benzazocines, the reaction mechanism proceeds via a vinylazetidine-like iminium intermediate, suggesting that tuning the substrate could favor azetidine isolation over further cyclization.

Comparative Analysis of Synthetic Methods

The table below summarizes the key preparation methods for this compound, including typical reaction conditions, yields, and limitations:

Each method presents distinct advantages: cycloadditions offer high atom economy, while hydrogenolysis provides operational simplicity. However, challenges such as competing dimerization (in hydrogenolysis) and regioselectivity (in cycloadditions) necessitate careful optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-vinylazetidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Begin with literature review (e.g., azetidine ring formation via [2+2] cycloaddition or nucleophilic substitution reactions) . Optimize parameters such as solvent polarity, temperature, and catalyst loading (e.g., transition-metal catalysts for stereocontrol). Use spectroscopic characterization (¹H/¹³C NMR, IR) to confirm product identity and HPLC for purity assessment .

- Key Considerations : Address competing side reactions (e.g., ring-opening) by adjusting stoichiometry or protecting groups.

Q. How can the stability of this compound under varying storage conditions (e.g., temperature, humidity) be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via GC-MS or LC-MS. Cross-reference findings with safety data on analogous azetidine derivatives (e.g., 3-hydroxypropionic acid’s hygroscopicity) .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar heterocycles?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions. Compare experimental IR stretching frequencies (C-N, C=C) with computational predictions (DFT calculations). Validate via X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the vinyl group influence this compound’s reactivity in ring-opening polymerization or [4+2] cycloadditions?

- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., varying initiators for polymerization). Use DFT calculations to map transition states and compare with experimental regioselectivity data. Contrast results with non-vinyl azetidine analogs .

- Data Contradiction Analysis : If computational models conflict with experimental outcomes (e.g., unexpected stereochemistry), re-evaluate solvent effects or non-covalent interactions (e.g., hydrogen bonding) .

Q. What mechanistic insights explain contradictory reports on this compound’s catalytic hydrogenation selectivity (e.g., partial vs. full saturation)?

- Methodological Answer : Conduct isotopic labeling (e.g., D₂) to track hydrogenation pathways. Compare catalyst surfaces (Pd/C vs. Rh/Al₂O₃) using TEM and XPS. Correlate turnover frequencies with substrate adsorption/desorption profiles .

- Experimental Design : Replicate conflicting studies while controlling for trace impurities (e.g., residual amines) that may poison catalysts .

Q. Can this compound serve as a monomer for stimuli-responsive polymers, and how does its ring strain compare to other strained heterocycles (e.g., norbornene)?

- Methodological Answer : Synthesize copolymers with controlled molecular weights (SEC-MALS) and test thermoresponsive behavior via DSC. Quantify ring strain using calorimetry or computational strain-energy calculations. Benchmark against literature data for norbornene .

Methodological Frameworks for Addressing Contradictions

- Synthetic Reprodubility : Document detailed protocols (e.g., inert atmosphere requirements, purification steps) to mitigate variability .

- Data Triangulation : Combine experimental results (e.g., kinetics) with computational simulations and literature meta-analyses to resolve discrepancies .

- Peer Review : Pre-publish methods in open-access platforms for community validation before full study completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.